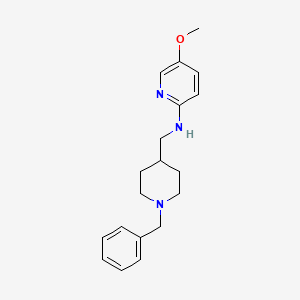
2-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid is a heterocyclic compound that contains a pyridazinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the chloro and oxo groups in the pyridazinone ring contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid typically involves the condensation of appropriate starting materials followed by chlorination and oxidation steps. One common method involves the reaction of 6-chloropyridazine with acetic anhydride under reflux conditions to form the desired compound . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Substitution: The chloro group in the pyridazinone ring can be substituted with other functional groups, resulting in a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a range of functionalized pyridazinone compounds .
Applications De Recherche Scientifique
2-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxo group at the 3-position.
Chloropyridazine: A chlorinated derivative of pyridazine with potential biological activities.
Uniqueness
2-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid is unique due to the presence of both chloro and oxo groups in the pyridazinone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C6H5ClN2O3 |
|---|---|
Poids moléculaire |
188.57 g/mol |
Nom IUPAC |
2-(3-chloro-6-oxo-1H-pyridazin-5-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-3(2-5(10)11)6(12)9-8-4/h1H,2H2,(H,9,12)(H,10,11) |
Clé InChI |
LAYBEMPIUWKRAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NN=C1Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
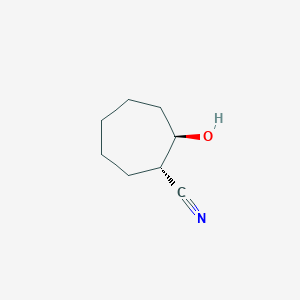
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)

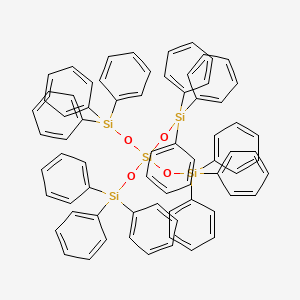
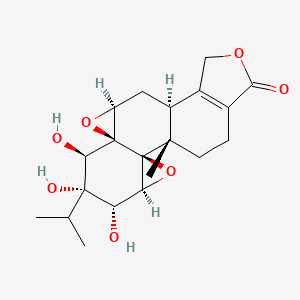
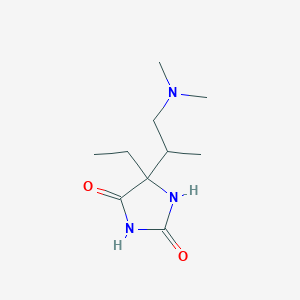
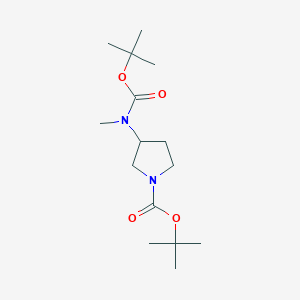
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

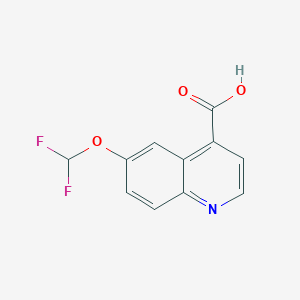
![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
